Product packaging for 3-(4-Fluorophenoxy)piperidine(Cat. No.:)

3-(4-Fluorophenoxy)piperidine

Cat. No.: B1637397
M. Wt: 195.23 g/mol
InChI Key: SFOSPFWMUDDDII-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry and Medicinal Applications

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry. molcore.comscbt.com Its prevalence is underscored by its presence in a multitude of approved pharmaceutical drugs. molcore.comscbt.com The versatility of the piperidine moiety allows it to serve as a cornerstone in the design of drugs targeting a wide array of biological systems. molcore.comscbt.com Piperidine derivatives have been successfully developed for various therapeutic purposes, including as central nervous system modulators, antihistamines, analgesics, and anticancer agents. molcore.com

The introduction of various substituents onto the piperidine ring can significantly modulate a molecule's physicochemical properties, such as its lipophilicity and basicity (pKa). These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning its binding affinity and selectivity for its intended biological target.

Significance of the 4-Fluorophenoxy Moiety in Drug Design

The 4-fluorophenoxy group is another critical component that imparts desirable characteristics to a potential drug molecule. The fluorine atom, being highly electronegative, can influence the electronic properties of the entire molecule. This can lead to enhanced metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. Furthermore, the inclusion of a fluorine atom can increase a compound's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier. ontosight.ai

The phenoxy group itself provides a rigid linker that can orient other functional groups in a specific spatial arrangement, which is often crucial for effective binding to a biological target. The combination of a fluorine atom and a phenoxy group has been explored in the development of compounds with a range of potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. ontosight.ai

Overview of Research Directions and Scope

Research involving 3-(4-Fluorophenoxy)piperidine and its derivatives has primarily been in the realm of synthetic and medicinal chemistry. The compound often serves as a key intermediate or building block for the synthesis of more complex molecules with specific pharmacological targets. For instance, derivatives of this compound have been investigated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Studies have also explored the incorporation of the this compound scaffold into molecules targeting other receptors, such as the neurokinin-3 (NK3) receptor, which is implicated in various neuropsychiatric disorders. The overarching goal of this research is to leverage the favorable properties of the piperidine and 4-fluorophenoxy moieties to develop novel drug candidates with improved efficacy and safety profiles.

Interactive Data Table of Related Compounds

Below is a table summarizing key information for this compound and some of its closely related analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area/Application
This compoundC11H14FNO195.23Intermediate in medicinal chemistry
This compound hydrochlorideC11H15ClFNO231.70Investigated for potential CNS applications
N-{1-[3-(4-Fluoro-phenoxy)-propyl]-piperidin-4-yl}-benzamideC21H25FN2O2372.44Benzamide derivatives with potential pharmacological activity
1-(3-(4-fluorophenoxy)-3-phenylpropyl) piperidineC20H24FNO313.41Investigated for antitubercular activity
(S)-6-(4-fluorophenoxy)-3-((1-methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-oneC30H31FN4O2514.60Potential PET tracer for growth hormone secretagogue receptor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B1637397 3-(4-Fluorophenoxy)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-(4-fluorophenoxy)piperidine

InChI

InChI=1S/C11H14FNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2

InChI Key

SFOSPFWMUDDDII-UHFFFAOYSA-N

SMILES

C1CC(CNC1)OC2=CC=C(C=C2)F

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 4 Fluorophenoxy Piperidine

Primary Synthetic Routes to the Core Scaffold

The construction of the 3-(4-fluorophenoxy)piperidine core relies on the formation of a robust ether bond between a piperidine (B6355638) ring and a 4-fluorophenol (B42351) moiety. Several classical and modern synthetic strategies are employed to achieve this linkage.

Suzuki–Miyaura Coupling Approaches

While the Suzuki-Miyaura reaction is a powerhouse for carbon-carbon bond formation, its direct application for constructing the C-O ether bond in this compound is not the standard method. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound and an organic halide. mdpi.comnih.gov

However, Suzuki-Miyaura coupling is highly relevant for synthesizing precursors and analogues. For instance, it can be used to couple a piperidine-containing boronic acid with an aryl halide or vice versa to create a C-C linked system that could be later modified. More direct palladium-catalyzed methods for C-O bond formation, such as the Buchwald-Hartwig amination, have been adapted for etherification and represent a more common approach for this specific transformation.

Reaction TypeTypical ReactantsCatalyst/ReagentsBond FormedRelevance to Target Scaffold
Suzuki-Miyaura CouplingAryl/Heteroaryl Halide + Organoboron CompoundPd Catalyst (e.g., Pd(PPh₃)₄), BaseC-CSynthesis of precursors and complex derivatives.
Buchwald-Hartwig C-O CouplingAryl Halide/Triflate + AlcoholPd Catalyst, Ligand (e.g., phosphine-based), BaseC-ODirect synthesis of the aryl ether linkage.

Reaction of Fluorophenol with Piperidine

A more direct and widely used method for synthesizing the this compound scaffold involves the reaction of a suitable piperidine precursor with 4-fluorophenol. This typically proceeds via nucleophilic substitution, where the oxygen of the phenol (B47542) acts as the nucleophile.

One common pathway is the Williamson ether synthesis . In this approach, 4-fluorophenol is deprotonated with a base (e.g., sodium hydride) to form the more nucleophilic 4-fluorophenoxide. This anion then displaces a leaving group (e.g., tosylate, mesylate, or halide) from the 3-position of an N-protected piperidine.

Alternatively, the Mitsunobu reaction offers a powerful method starting from N-protected 3-hydroxypiperidine (B146073) and 4-fluorophenol. This reaction, mediated by reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), facilitates the condensation of the alcohol and phenol with inversion of stereochemistry at the carbon center of the alcohol.

Alternative Coupling and Condensation Reactions

Beyond the primary routes, other coupling strategies can be employed. The Ullmann condensation , a classical copper-catalyzed reaction, is a well-established method for forming aryl ethers. mdpi.com The reaction typically involves an aryl halide and an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures. For the synthesis of this compound, this would involve reacting 1-bromo-4-fluorobenzene (B142099) with 3-hydroxypiperidine. Modern modifications of the Ullmann reaction use ligands and different copper sources to allow for milder reaction conditions.

Advanced Synthetic Transformations and Functionalization

Once the core scaffold is synthesized, advanced methods can be used to control its stereochemistry and introduce additional functional groups to modulate its properties.

Regioselective and Stereoselective Syntheses

Achieving specific stereoisomers of this compound is critical for pharmaceutical applications. google.com Stereocontrol can be achieved by using enantiomerically pure starting materials or by employing asymmetric synthesis methods.

Chiral Pool Synthesis : The synthesis can start from a commercially available, enantiopure 3-hydroxypiperidine derivative. Reactions like the Mitsunobu reaction, which proceed with a predictable inversion of stereochemistry, are ideal for this strategy, allowing for the selective formation of either the (R) or (S) enantiomer of the final product. nih.gov

Asymmetric Hydrogenation : Another approach involves the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor. nih.govscientificupdate.com A 3-(4-fluorophenoxy)pyridine can be catalytically hydrogenated using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) to yield the piperidine ring with high enantioselectivity. nih.gov

The regioselectivity of the phenoxy group at the 3-position is typically ensured by the choice of starting materials, such as 3-hydroxypiperidine or other 3-substituted precursors. nih.gov

Introduction of Additional Functional Groups (e.g., Trifluoromethyl Groups, Alkyl Chains)

Further derivatization of the this compound scaffold is a common strategy to create analogues with modified biological activity, solubility, or metabolic stability. mdpi.com

Introduction of Trifluoromethyl Groups: The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry. mdpi.comresearchgate.net It can be introduced onto the piperidine ring or the aromatic ring through various methods. For instance, trifluoromethylated piperidine derivatives can be synthesized by employing building blocks that already contain the CF₃ group. researchgate.netlookchem.com Direct trifluoromethylation of a pre-existing piperidine ring is more challenging but can be achieved using radical-based trifluoromethylating agents.

Introduction of Alkyl Chains: Alkylation can occur at the piperidine nitrogen or at one of the carbon atoms of the ring. odu.edu

N-Alkylation : The secondary amine of the piperidine ring can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This is a common and high-yielding transformation.

C-Alkylation : Introducing alkyl groups at the carbon positions of the piperidine ring is more complex and requires strategies to control regioselectivity. odu.edu One method involves the formation of an enamine or enolate from a corresponding piperidone precursor, followed by reaction with an alkyl halide.

Functional GroupMethod of IntroductionTypical ReagentsPosition of Functionalization
Alkyl ChainN-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Piperidine Nitrogen
Alkyl ChainN-Alkylation (Direct)Alkyl Halide, BasePiperidine Nitrogen
TrifluoromethylUse of CF₃-containing building blockse.g., Trifluoromethylated aziridinesPiperidine Ring Carbon

Preparation of Hydrochloride Salts and Other Derivatives

The basicity of the piperidine nitrogen allows for the straightforward preparation of acid addition salts, with the hydrochloride salt being particularly common for therapeutic and research applications due to its physiological acceptability. googleapis.com The conversion of this compound from its free base form to the hydrochloride salt is typically achieved by reacting it with hydrogen chloride. googleapis.com This can be accomplished by several methods, such as passing hydrogen chloride gas through a solution of the free base or by adding a solution of hydrogen chloride (e.g., concentrated hydrochloric acid or HCl dissolved in an organic solvent) to a solution of the piperidine derivative. googleapis.com For instance, in the synthesis of related piperidine hydrochlorides, the free base is often dissolved in a suitable organic solvent like toluene (B28343) or isopropyl alcohol, followed by the addition of hydrochloric acid. The resulting salt precipitates out of the solution and can be isolated by filtration, washed, and dried to yield the final product, sometimes as a hydrate. googleapis.com

Beyond simple salt formation, the secondary amine of the piperidine ring is a prime site for derivatization to modulate the compound's properties. A common strategy involves N-acylation or N-alkylation. For example, carbamate (B1207046) derivatives can be formed by reacting the piperidine nitrogen with reagents like phenyl chloroformate. derpharmachemica.com This reaction typically proceeds by treating the piperidine derivative with the chloroformate in the presence of a base to neutralize the HCl byproduct. derpharmachemica.com Such derivatization can be a key step in the synthesis of more complex analogs or in the preparation of intermediates for further chemical modification. derpharmachemica.com Another derivatization approach involves the use of reagents like benzoyl chloride, which selectively reacts with the piperidine's secondary amine under controlled conditions to form a stable benzoyl derivative, facilitating analysis and purification. google.com

Derivative TypeGeneral MethodReagentsPurpose
Hydrochloride Salt Acid-base reaction with the piperidine nitrogen. googleapis.comHydrogen Chloride (gas or solution). googleapis.comImprove solubility, stability, and handling. googleapis.com
Carbamate Derivative N-acylation of the piperidine nitrogen. derpharmachemica.comPhenyl chloroformate. derpharmachemica.comSynthetic intermediate for further modification. derpharmachemica.com
Benzoyl Derivative N-acylation of the piperidine nitrogen. google.comBenzoyl chloride. google.comImprove analytical detection (e.g., by HPLC). google.com

Radiosynthesis of Fluorinated Analogs for Molecular Imaging Applications

The development of fluorinated analogs of this compound is of significant interest for molecular imaging, particularly for Positron Emission Tomography (PET). frontiersin.org This non-invasive imaging technique relies on compounds labeled with positron-emitting radioisotopes. frontiersin.org Fluorine-18 (¹⁸F) is an ideal radioisotope for this purpose due to its favorable physical characteristics, including a half-life of 109.8 minutes, low positron energy (0.635 MeV) which allows for high-resolution images, and its decay profile (97% by positron emission). frontiersin.orgfrontiersin.orgnih.gov

The synthesis of these ¹⁸F-labeled radiotracers, or radioligands, involves introducing the ¹⁸F atom into a precursor molecule in the final step of the synthesis. radiologykey.com The two main strategies for incorporating Fluorine-18 are electrophilic and nucleophilic fluorination. nih.gov Nucleophilic substitution is more common and involves reacting a precursor containing a good leaving group (such as a mesylate, tosylate, or triflate) with a source of [¹⁸F]fluoride ions. radiologykey.comnih.gov The [¹⁸F]fluoride is typically produced in a cyclotron by irradiating ¹⁸O-enriched water and is activated for the reaction using a phase-transfer catalyst, such as a kryptofix (e.g., Kryptofix 2.2.2™) in combination with a base like potassium carbonate. radiologykey.comnih.govresearchgate.net The entire radiosynthesis process, including purification, is often automated using commercially available synthesis modules to ensure efficiency and radiological safety. nih.govnih.gov

A sophisticated method for introducing Fluorine-18 into aromatic systems, such as the fluorophenyl group of this compound, involves the use of diaryliodonium salt or ylide precursors. nih.govnih.gov This copper-free labeling method is advantageous for its mild reaction conditions. nih.gov In this approach, a diaryliodonium precursor, which contains the target aryl group and an auxiliary aryl group, is reacted with no-carrier-added [¹⁸F]fluoride. nih.gov The fluoride (B91410) ion displaces one of the aryl groups from the iodine(III) center, leading to the formation of the desired ¹⁸F-labeled fluoroarene. nih.gov

However, a significant challenge with this method is the potential for the formation of regioisomers. nih.gov Depending on the electronic properties of the precursor and the reaction conditions (e.g., solvent), a competing aryne pathway can occur, leading to the formation of an undesired ¹⁸F-labeled isomer. nih.gov For example, in the radiosynthesis of a related tracer, an unwanted regioisomer was observed when using an aryliodonium ylide derived from Meldrum's acid, necessitating an additional, yield-reducing HPLC purification step to isolate the correct product. nih.gov Therefore, careful analytical verification is crucial to ensure that only the desired ¹⁸F-labeled isomer is produced and that the final radiotracer is not contaminated with regioisomers that could compromise the quality and interpretation of PET imaging results. nih.gov

The radiosynthesis step involves reacting this precursor with activated [¹⁸F]fluoride. nih.gov For example, in the synthesis of [¹⁸F]FPS, a sigma receptor radioligand, the mesylate precursor is heated in a solution containing [¹⁸F]fluoride, Kryptofix, and potassium carbonate in an acetonitrile (B52724) solvent. nih.gov The reaction is typically carried out at elevated temperatures (e.g., 85-105 °C) for a short duration (5-15 minutes) to maximize fluoride incorporation while minimizing the decay of the radioisotope. nih.govmdpi.com

Following the reaction, the crude product mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any side products. radiologykey.com High-performance liquid chromatography (HPLC) is the standard method for this purification, ensuring high radiochemical purity (>95%) of the final radioligand. radiologykey.comnih.gov The purified ¹⁸F-labeled product is then formulated in a physiologically compatible solution for subsequent use. nih.gov The entire automated process, from receiving the [¹⁸F]fluoride to the final formulated product, is typically completed within 80-95 minutes. nih.govmdpi.com

Radioligand Synthesis StepDescriptionKey Reagents/ConditionsTypical Outcome
Precursor Synthesis Chemical synthesis of a molecule with a suitable leaving group (e.g., mesylate, tosylate) for nucleophilic substitution. nih.govMethanesulfonyl chloride, triethylamine. nih.govStable precursor ready for radiolabeling.
Radiolabeling Nucleophilic substitution with activated [¹⁸F]fluoride. nih.gov[¹⁸F]F⁻, Kryptofix 2.2.2™, K₂CO₃, Acetonitrile, 85-130 °C. radiologykey.comnih.govresearchgate.netIncorporation of ¹⁸F into the precursor molecule.
Purification Isolation of the desired radioligand from the reaction mixture. radiologykey.comHigh-Performance Liquid Chromatography (HPLC). radiologykey.comRadiochemical purity >95%. radiologykey.comnih.gov
Formulation Preparation of the final product in a sterile, injectable solution. nih.govSaline, Ethanol. nih.govFinal radioligand ready for imaging studies.

Industrial Scale-Up Considerations and Optimized Reaction Conditions

Transitioning the synthesis of this compound and its derivatives from the laboratory bench to an industrial scale requires significant optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. googleapis.com Key considerations include the choice of solvents, reagents, purification methods, and equipment. For instance, solvents used in laboratory synthesis, such as methylene (B1212753) chloride, may be replaced with alternatives like toluene on an industrial scale due to factors like cost, environmental impact, and safety. googleapis.com

Purification methods are also a critical aspect of scale-up. While laboratory-scale purifications might rely on column chromatography, this is often impractical and expensive for large quantities. Industrial processes favor crystallization, which can yield highly pure products directly from the reaction mixture. googleapis.com The process may involve seeding the solution with crystals of the desired product and carefully controlling the cooling profile to manage crystal size and purity. googleapis.com Furthermore, steps such as slurrying the product in a solvent like water can be used to remove soluble impurities. googleapis.com

ParameterLaboratory ScaleIndustrial Scale-Up ConsiderationExample from Related Synthesis googleapis.com
Solvent Methylene ChlorideCost, safety, environmental impact, boiling point.Toluene substituted for methylene chloride.
Purification Column ChromatographyCost, scalability, efficiency, waste generation.Crystallization, slurrying in water.
Filtration Standard filtrationClogging, efficiency for large volumes.Use of filter aids (e.g., celite) and aluminum oxide.
Product Handling Gram scaleKilogram scale, process automation.Dissolving 0.341 kg of crude product in 3.5 L of solvent.
Yield & Purity Focus on maximizing yieldBalance between yield, purity, cost, and process time.Seeding with crystals and controlled cooling to ensure high purity.

Pharmacological Investigations and Biological Activities Preclinical Focus

Neuropharmacological Modulations

The piperidine (B6355638) moiety is a core structural feature in many selective serotonin (B10506) reuptake inhibitors (SSRIs). Research into derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine has shed light on the structural requirements for high-affinity binding to the serotonin transporter (SERT). In preclinical studies, these compounds have demonstrated the ability to displace [3H]-paroxetine, a radiolabeled ligand for SERT, indicating their interaction with this transporter. The binding affinities, represented by the inhibition constant (Ki), for these derivatives were found to be in the nanomolar range, comparable to that of the established SSRI, fluoxetine. nih.govresearchgate.net Specifically, the Ki values for a series of these piperidine compounds ranged from 2 to 400 nM. nih.gov This suggests that the fluorinated arylpiperidine scaffold is a key pharmacophore for SERT inhibition.

Binding Affinity of Piperidine Derivatives at the Serotonin Transporter (SERT)
CompoundTargetKi (nM)
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERT2 - 400

Preclinical investigations have explored the interaction of phenoxymethylpiperidine scaffolds with dopamine (B1211576) receptors, particularly the D4 subtype. Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives revealed that the nature of the phenoxy substituent significantly influences binding affinity. A compound featuring a 4-fluorophenoxy group (designated as compound 9p in the study) was found to exhibit a binding affinity (Ki) of 73 nM for the human dopamine D4 receptor. nih.govchemrxiv.org This finding highlights the potential for the 4-fluorophenoxy moiety to contribute to dopamine receptor modulation. Further studies on related analogues have identified compounds with even higher affinity for the D4 receptor, demonstrating the tunability of this scaffold for achieving potent and selective dopamine receptor ligands. nih.govchemrxiv.orgresearchgate.net

Binding Affinity of a 4-Fluorophenoxy Piperidine Analogue at the Dopamine D4 Receptor
Compound AnalogueTargetKi (nM)
4,4-difluoro-3-(4-fluorophenoxymethyl)piperidine derivative (Compound 9p)Dopamine D4 Receptor73

The neurokinin-3 (NK3) receptor is a target of interest for various neurological and psychiatric conditions. While the piperidine scaffold is present in some reported NK3 receptor antagonists, direct preclinical data on the interaction of 3-(4-Fluorophenoxy)piperidine with neurokinin receptors is not extensively documented in publicly available literature. The development of NK3 receptor antagonists has primarily focused on other chemical scaffolds. researchgate.netresearchgate.netnih.gov Therefore, the specific effects of this compound on neurokinin receptor activity remain an area for further investigation.

Binding Affinity of a Piperidine Analogue at Sigma Receptors
Compound AnalogueTargetKi (nM)Selectivity (σ1/σ2 ratio)
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineSigma-1 (σ1)4.30.03
Sigma-2 (σ2)144

The N-methyl-D-aspartate (NMDA) receptor, particularly the subtype containing the GluN2B subunit, plays a critical role in synaptic plasticity and is implicated in various neurological disorders. The potential for piperidine-containing compounds to modulate this receptor has been explored. For example, a conformationally restricted analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, has been identified as a potent and selective antagonist of NMDA receptors containing the GluN2B subunit. This compound demonstrated high affinity for the [3H]CP-101,606 binding site on the NMDA receptor, which is selective for the GluN2B subtype. While this compound is structurally distinct from this compound, it highlights that the fluorophenyl-piperidine motif can be a key component for interaction with the GluN2B-containing NMDA receptor. Direct experimental data on the activity of this compound at GluN2B receptors is not currently prevalent in the scientific literature.

Interactions with Neurotransmitter Systems

Mu-Opioid Receptor Antagonism and Agonism

There is no specific information available in the reviewed literature regarding the binding affinity or functional activity of this compound at the mu-opioid receptor. Research on related phenylpiperidine structures has explored their potential as mu-opioid receptor ligands, but direct evidence for agonistic or antagonistic properties of this specific compound is not documented.

Potential in Neurological and Neuropsychiatric Research Models

General statements from chemical suppliers suggest that this compound is a versatile building block in the synthesis of compounds targeting the central nervous system. However, specific preclinical studies evaluating its efficacy in established animal models for the following conditions have not been identified.

No studies were found that investigated the effects of this compound in preclinical models of mood disorders, such as depression or anxiety. Similarly, there is a lack of data on its analgesic properties in established pain models. While other phenoxypyridine derivatives have been explored for analgesic potential, this has not been extended to the specific compound in the available literature.

The anticonvulsant potential of this compound has not been reported in the scientific literature. While some piperidine derivatives have been screened for anticonvulsant properties, no such data is available for this particular chemical entity.

There is no evidence to suggest that this compound has been evaluated in animal models of schizophrenia or Parkinson's disease. Research in these areas has involved other piperidine-containing compounds, particularly those targeting dopamine receptors, but specific data for this compound is absent.

Anti-infective Activity Research

Antitubercular Activity against Mycobacterium tuberculosis (e.g., AM3e Analogues)

No information could be retrieved regarding the antitubercular activity of this compound or any specifically designated "AM3e analogues" against Mycobacterium tuberculosis. While the broader class of piperidine-containing compounds has been a source of investigation for new antitubercular agents, the activity of this specific compound or its named analogues is not documented in the available scientific and patent literature. The term "AM3e" does not correspond to a readily identifiable series or analogue in the context of publicly accessible tuberculosis research.

Antimalarial Activity against Plasmodium falciparum

The piperidine ring is a structural motif found in various compounds investigated for their antimalarial properties against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Research into new small molecules has identified that derivatives containing piperidine rings can exhibit significant selectivity and activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov

While direct studies on this compound are not extensively documented in this context, related structures have been explored. For instance, various 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their antiplasmodial activity. nih.gov Similarly, research into 2-phenoxy-3-trichloromethylquinoxalines has shown that analogs featuring a 4-fluorophenoxy group demonstrate activity against the parasite. mdpi.com These findings suggest that the phenoxy-piperidine scaffold could be a valuable component in the design of novel antimalarial agents, although specific data on this compound's efficacy is still emerging.

Target Engagement and Receptor Binding Studies (Preclinical)

Preclinical studies have extensively used derivatives of this compound to probe ligand-receptor interactions, particularly for the Growth Hormone Secretagogue Receptor (GHSR) and, to a lesser extent, other targets like the Dopamine 4 Receptor (D4R).

Quantitative Binding Assays (e.g., Ki, IC50 measurements)

Quantitative binding assays have been crucial in determining the affinity of these compounds for their molecular targets. Derivatives incorporating the this compound moiety have demonstrated high binding affinity, often in the nanomolar and even picomolar range, for GHSR. nih.govacs.org For example, a series of piperidine-substituted quinazolinone derivatives showed potent GHSR binding. nih.gov

Similarly, in the development of novel D4R antagonists, a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, where the phenoxy group was varied, yielded compounds with high affinity. The 4-fluorophenoxy analog in this series showed significant potency, highlighting the favorable contribution of this substitution. chemrxiv.org

Below is a summary of binding affinities for selected compounds containing the (4-Fluorophenoxy)piperidine scaffold or related structures.

CompoundTarget ReceptorBinding Affinity (Ki)Binding Affinity (IC50)
(S)-6-(4-fluorophenoxy)-3-((1-methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-oneGHSR22 nM nih.govacs.org
Racemic 6-(4-fluorophenoxy)-3-(piperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-oneGHSR0.9 nM nih.gov
Racemic N-isopropyl derivative of 6-(4-fluorophenoxy)-3-(piperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-oneGHSR0.47 nM nih.gov
A fluorine-bearing quinazolinone derivativeGHSR20 pM acs.org
4,4-difluoro-3-(4-fluorophenoxy)methylpiperidine derivativeD4R1.0 nM chemrxiv.org
(S)-6-(4-bromo-2-fluorophenoxy)-3-((1-isopropylpiperidin-3-yl)methyl)-2-methylpyrido[3,2-d]pyrimidin-4(3H)-oneGHSR0.01 nM nih.gov2.2 nM nih.gov

Functional Assays (e.g., Agonism, Antagonism, Inverse Agonism)

Functional assays are employed to determine not just if a compound binds to a receptor, but how it affects the receptor's activity. Compounds can act as agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (producing an effect opposite to that of an agonist).

In the context of GHSR, several quinazolinone derivatives containing the this compound structure have been identified as potent and selective antagonists. nih.gov Further research has led to the development of related compounds that act as partial agonists at the ghrelin receptor. nih.gov

Beyond GHSR, related piperidine structures have been investigated for their functional activity at other receptors. For instance, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) was identified as a potent inverse agonist at the human histamine (B1213489) H3 receptor, a finding that suggests the therapeutic potential of such compounds in disorders related to wakefulness and cognition. researchgate.netnih.gov

Growth Hormone Secretagogue Receptor (GHSR) Ligand Research

The ghrelin receptor, or GHSR, is a significant pharmacological target for developing treatments for obesity and metabolic disorders. nih.govnih.gov The this compound scaffold has been a key component in the design of non-peptide small molecules that modulate the activity of this receptor.

Development of GHSR Antagonists and Partial Agonists

Medicinal chemistry efforts have successfully produced a number of small-molecule ghrelin antagonists. A notable series of orally available quinazolinone derivatives, developed as ghrelin receptor antagonists, incorporates the this compound moiety. nih.gov These compounds were designed to interfere with the ghrelin signaling system, which plays a role in appetite stimulation and weight gain. nih.gov

In these series, it was observed that the stereochemistry of the piperidine ring is important, with (S)-stereoisomers generally exhibiting better binding affinities than the corresponding (R)-isomers. nih.gov Further modifications led to the synthesis of fluorinated pyrido[3,2-d]pyrimidin-4(3H)-one derivatives, which were evaluated as partial agonists of the ghrelin receptor. nih.gov

In Vitro and In Vivo Evaluation of GHSR Ligands in Preclinical Models

The evaluation of these GHSR ligands has spanned both in vitro and in vivo preclinical models. In vitro inhibition binding assays, typically using cell membranes from CHO-K1 cells stably expressing human GHSR, have been standard for confirming the high binding affinity of these compounds. nih.gov

For in vivo evaluation, radiolabeled versions of these ligands have been developed as potential tracers for Positron Emission Tomography (PET) imaging. nih.govacs.org For example, (S)-6-(4-fluorophenoxy)-3-((1-[¹¹C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one was synthesized and evaluated in mice. nih.govacs.org These studies showed that the compound specifically accumulated in the hypothalamus, a brain region with a high density of GHSR, which aligned with the known expression of ghrelin mRNA in various body regions. nih.gov Such in vivo imaging tools are invaluable for understanding the role of the ghrelin system in metabolic functions and for the development of effective anti-obesity therapies. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Fluorophenoxy Piperidine Derivatives

Impact of Fluorine Substitution on Molecular Properties and Biological Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.gov Its unique effects on electronegativity, lipophilicity, and metabolic stability are particularly significant.

As the most electronegative element, fluorine's introduction into the phenoxy ring of the 3-(phenoxy)piperidine scaffold can profoundly alter the molecule's electron distribution. tandfonline.com This modification can impact the acidity or basicity (pKa) of nearby functional groups, which in turn affects the compound's ionization state at physiological pH and its ability to form key interactions with target receptors. tandfonline.com The electronegativity of fluorine atoms can influence how the body interacts with the molecule and can modify drug-receptor binding. mdpi.com

Research on dopamine (B1211576) D4 receptor (D4R) antagonists provides a clear example of how fluorine substitution on the phenoxy ring affects binding affinity. A study comparing different phenoxymethyl)piperidine scaffolds revealed distinct binding profiles based on the fluorine's position. While the 4-fluorophenoxy analog showed significant activity, the 3-fluorophenoxy and 3,4-difluorophenoxy analogs also demonstrated high potency, indicating that the electronic modulation by fluorine is a critical determinant of receptor affinity. chemrxiv.org For instance, in one series of N-methylindazole analogs, the 4-fluorophenoxy derivative exhibited a binding affinity (Ki) of 1.0 nM, while the 3-fluorophenoxy analog had a Ki of 3.0 nM. chemrxiv.org

Compound Analogue (Modification on Phenoxy Ring)Binding Affinity (Ki) for D4R
4-Fluorophenoxy (9p)73 nM
3-Fluorophenoxy (9o)85 nM
3,4-Difluorophenoxy (9n)46.8 nM
4-Fluorophenoxy with N-methylindazole (9s)1.0 nM
3-Fluorophenoxy with N-methylindazole (9t)3.0 nM

This table presents data on how fluorine substitution on the phenoxy ring of piperidine (B6355638) derivatives influences binding affinity for the Dopamine D4 Receptor (D4R), with lower Ki values indicating higher affinity. Data sourced from a study on D4R antagonists. chemrxiv.org

In the context of piperidine derivatives, fluorination can lead to derivatives with similar or even higher lipophilicity at neutral pH. nih.gov This is partly because the electron-withdrawing nature of fluorine can decrease the basicity of the piperidine nitrogen, which in turn affects the molecule's distribution coefficient (logD) at a given pH. nih.gov The ability to fine-tune lipophilicity through strategic fluorination allows medicinal chemists to optimize compounds for better CNS penetration, a desirable trait for drugs targeting the central nervous system. nih.govresearchgate.net

A primary reason for incorporating fluorine into drug molecules is to enhance metabolic stability. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as cytochrome P450. nih.govtandfonline.com Placing a fluorine atom at a potential site of metabolic attack can effectively block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Role of Piperidine Ring Substituents

The piperidine ring is more than a simple linker; its substitution pattern and conformation are critical to a molecule's pharmacological activity. nih.govresearchgate.net Substituents on the ring can influence the molecule's shape, basicity, and interactions with the target protein.

Substituents on the carbon atoms of the piperidine ring can dictate the ring's conformational preferences. For instance, fluorination on the piperidine ring itself can stabilize unusual conformers through charge-dipole interactions and hyperconjugation. nih.govresearchgate.net The resulting conformational rigidity can be advantageous for locking the molecule into a bioactive shape that fits optimally into a receptor's binding pocket.

A comparative study of 3,3-difluoro- and 4,4-difluoropiperidine (B1302736) analogs as dopamine D4 antagonists highlighted the importance of substituent placement. The 4,4-difluoropiperidine analogs consistently showed higher binding affinity and more drug-like properties. chemrxiv.org The reduced activity of the 3,3-difluoropiperidine (B1349930) compounds was attributed to the gem-difluoro group's proximity to the ring nitrogen, which significantly reduced its basicity. chemrxiv.org This demonstrates how substituents can exert profound electronic effects that alter the fundamental properties and pharmacological profile of the entire scaffold.

Piperidine Ring SubstitutionGeneral Observation on D4R ActivityAttributed Reason
3,3-DifluoropiperidineLess ActiveReduced basicity of the ring nitrogen
4,4-DifluoropiperidineMore Active, Improved drug-like propertiesGem-difluoro group is further from the nitrogen, preserving basicity

This table summarizes the differential effects of di-fluoro substitution at the 3- and 4-positions of the piperidine ring on Dopamine D4 Receptor (D4R) antagonist activity. chemrxiv.org

The substituent attached to the piperidine nitrogen is a key vector for modifying a compound's pharmacological properties. This position is often synthetically accessible, allowing for the exploration of a wide range of chemical groups to optimize target engagement, selectivity, and pharmacokinetics.

SAR studies on various scaffolds have consistently shown that the nature of the N-substituent is critical. For example, in a series of antimalarial 1,4-disubstituted piperidine derivatives, pharmacomodulation on the piperidine nitrogen led to significant improvements in activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov Similarly, a study on inhibitors of Trypanosoma cruzi explored a variety of N-substituents on a piperidine linker, finding that aromatic rings attached to the nitrogen resulted in compounds with low micromolar activity. frontiersin.org The data revealed that substituents like 3-cyanophenyl and methyl-5-picolinate provided a good balance of potency and selectivity. frontiersin.org These findings underscore the pivotal role of the N-substituent in defining the therapeutic potential of piperidine-based compounds.

Piperidine N-SubstituentActivity Against T. cruzi (pIC50)Selectivity Index
3-Cyanophenyl (79)5.7>32-fold
3-Pyridinyl (80)5.2-
4-Methylbenzoate (81)5.7-
Methyl-5-picolinate (82)5.7>32-fold

This table illustrates the impact of different aromatic N-substituents on the anti-parasitic activity of piperidine-containing pyrazolones against T. cruzi. Higher pIC50 values indicate greater potency. frontiersin.org

Positional Isomerism and Activity (e.g., 3- vs 4-substitution)

The position of the phenoxy moiety on the piperidine ring is a critical determinant of biological activity. Shifting the substituent from the 3-position to the 4-position can lead to significant changes in binding affinity, likely due to the different spatial orientation of the aromatic ring relative to the piperidine nitrogen.

In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs developed as dopamine D4 receptor antagonists, the positioning of a fluorophenoxy group had a pronounced effect on activity. The 4-fluorophenoxy analog demonstrated a nearly 10-fold increase in binding when attached to the 3-position of the piperidine core compared to a related scaffold. chemrxiv.org Further investigation within this series showed that while both 3-fluorophenoxy and 4-fluorophenoxy substituents at the 3-position of the piperidine could produce highly potent compounds, their relative potencies varied depending on other parts of the molecule. chemrxiv.org For instance, in one molecular context, the 4-fluorophenoxy analog (Ki = 118 nM) was significantly more active than the 3-fluorophenoxy version, which was inactive. chemrxiv.org In a different molecular series, both the 4-fluorophenoxy (Ki = 1.0 nM) and 3-fluorophenoxy (Ki = 3.0 nM) analogs were highly potent. chemrxiv.org

This trend is also observed with other substituents. A comparison of 3-cyanophenoxy and 4-cyanophenoxy derivatives showed that the 4-cyano analog was more potent (Ki = 8.9 nM) than the 3-cyano isomer (Ki = 59.6 nM), indicating a clear preference for para-substitution on the phenoxy ring for this particular target. chemrxiv.org

Compound ScaffoldPhenoxy Substituent PositionAromatic Ring SubstituentBinding Affinity (Ki, nM)
5-N-methylindazole-piperidine3-position4-Fluoro1.0
5-N-methylindazole-piperidine3-position3-Fluoro3.0
5-N-methylindazole-piperidine3-position4-Cyano8.9
5-N-methylindazole-piperidine3-position3-Cyano59.6

Aromatic Ring Modifications and Their Consequences

Modifying the electronic and steric properties of the 4-fluorophenyl ring is a common strategy to fine-tune the pharmacological profile of 3-(4-Fluorophenoxy)piperidine derivatives.

Introducing additional halogens to the phenoxy ring can modulate activity through effects on lipophilicity and electronic distribution. In studies of dopamine D4 receptor antagonists, moving from a single 4-fluoro substituent to a 3,4-difluoro substitution pattern resulted in the most potent compound in that series, with a Ki of 5.5 nM. chemrxiv.org However, replacing the 4-fluoro group with a 4-chloro group led to a noticeable loss of binding affinity (Ki = 53 nM), suggesting that not all halogens are interchangeable and that fluorine may have a specific, favorable interaction with the target protein. chemrxiv.org

Aromatic Ring SubstitutionBinding Affinity (Ki, nM)
4-FluoroSimilar potency to parent
3,4-Difluoro5.5
4-Chloro53
Unsubstituted (no halogen)27

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique properties. It is strongly electron-withdrawing, metabolically stable, and can increase lipophilicity, thereby enhancing membrane permeability and transport. mdpi.com The CF3 group is significantly larger than a methyl group and can improve target binding through enhanced hydrophobic interactions or by altering the electronic nature of the aromatic ring. mdpi.com

Compound NamePosition of CF3 GroupPiperidine Attachment
3-[2-(Trifluoromethyl)phenoxy]piperidine2-position3-position
4-[3-(Trifluoromethyl)phenoxy]piperidine3-position4-position
4-(2-(trifluoromethyl)phenoxy)piperidine2-position4-position
4-[3-Methyl-4-(trifluoromethyl)phenoxy]piperidine4-position4-position

The electronic properties of substituents on the phenoxy ring play a fundamental role in molecular interactions and, consequently, biological activity. Electron-withdrawing groups (EWGs) can influence the pKa of the piperidine nitrogen and modulate hydrogen bonding or electrostatic interactions with the biological target. nih.govallbiopharm.com

Studies have confirmed that EWGs are generally preferred over electron-donating groups for certain biological targets. nih.gov The nature and position of the EWG are also critical. For instance, in a series of dopamine D4 antagonists, a 4-cyano group (a strong EWG) produced a compound with high potency (Ki = 8.9 nM). chemrxiv.org Shifting this group to the 3-position resulted in a significant drop in activity (Ki = 59.6 nM). chemrxiv.org This highlights that both the electron-withdrawing character and the specific placement of the group are crucial for optimal receptor binding. chemrxiv.org

Aromatic Ring SubstituentElectronic NatureBinding Affinity (Ki, nM)
4-CyanoStrongly Electron-Withdrawing8.9
3-CyanoStrongly Electron-Withdrawing59.6
4-FluoroWeakly Electron-Withdrawing1.0
3-FluoroWeakly Electron-Withdrawing3.0

Conformational Analysis and Bioactive Conformations

The C3(piperidine)–O(ether) bond.

The O(ether)–C1(phenyl) bond.

Rotation around these bonds determines the spatial relationship between the piperidine ring and the 4-fluorophenyl ring. The energy landscape of these rotations is not flat; steric hindrance and electronic interactions create energy barriers to free rotation. mdpi.com The molecule will preferentially exist in low-energy rotational states, or rotamers. The specific low-energy conformation that allows for optimal interactions with a receptor's binding site is the bioactive conformation. Therefore, understanding the rotational barriers and conformational preferences around these bonds is essential for designing molecules that are pre-organized to adopt this bioactive shape, potentially leading to higher binding affinity and potency.

Influence of Stereoisomerism on Receptor Affinity and Activity

The three-dimensional arrangement of atoms in a molecule, or stereoisomerism, is a critical determinant of its pharmacological activity. For derivatives of this compound, the chiral center at the 3-position of the piperidine ring means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-(4-Fluorophenoxy)piperidine and (S)-3-(4-Fluorophenoxy)piperidine. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one enantiomer may bind to a receptor with significantly higher affinity and elicit a stronger biological response than the other.

Detailed research into closely related 3,4-disubstituted piperidine derivatives, such as the potent selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475), provides significant insight into the profound impact of stereochemistry on receptor binding. Paroxetine, which features a (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core, demonstrates a pronounced steric requirement for its high-affinity binding to the serotonin transporter (SERT). researchgate.net This principle of stereoselectivity is broadly applicable to this class of compounds.

The active enantiomer of paroxetine, the (-)-trans isomer, is responsible for its potent inhibition of serotonin reuptake. nih.gov Studies on various analogs have consistently shown that this specific spatial arrangement is crucial for optimal interaction with the binding site on the SERT. The affinity of these compounds is typically evaluated through radioligand binding assays, where the inhibition constant (Kᵢ) is determined. A lower Kᵢ value indicates a higher binding affinity.

The data presented in the following table for paroxetine and its analogs clearly illustrate this stereochemical preference. The active enantiomer consistently displays significantly higher affinity for the serotonin transporter compared to its counterpart.

While direct comparative binding data for the individual enantiomers of this compound are not extensively published, the principles derived from the study of paroxetine and other 3-aryloxypiperidine derivatives strongly suggest that a similar high degree of stereoselectivity would be observed. It is anticipated that one enantiomer would exhibit significantly higher affinity for its target receptor, likely the serotonin or other monoamine transporters, than the other. This difference in affinity would, in turn, translate to a difference in biological activity, with the more affine enantiomer being the more potent pharmacological agent. The synthesis and evaluation of individual enantiomers are therefore a critical step in the structure-activity relationship (SAR) studies of this class of compounds to identify the most potent and selective therapeutic candidates.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode of a ligand to a protein's active site and to estimate the strength of this interaction.

Molecular docking simulations have been employed to understand how piperidine-based compounds, including those with a 4-fluorophenyl moiety, interact with targets like the Sigma 1 Receptor (S1R). nih.gov In one such study, a 4-fluorophenyl-substituted derivative was analyzed alongside other similar compounds. nih.gov The docking results revealed that this derivative adopted a "reverse orientation" within the S1R binding site, with a 180° horizontal flip compared to more potent analogs. nih.gov This altered binding mode, where the basic center of the molecule did not superimpose well with crystallized ligands, was suggested to contribute to a significant reduction in its binding affinity for the receptor. nih.gov

The study highlighted that potent S1R ligands typically assume a linear arrangement, occupying a central core and two hydrophobic pockets within the binding site. nih.gov The deviation from this optimal orientation by the 4-fluorophenyl derivative provides a structural explanation for its observed weaker affinity. nih.gov

Table 1: Predicted Binding Orientations of Piperidine (B6355638) Derivatives at S1R This is an interactive table. Click on the headers to sort.

Compound Type Predicted Binding Orientation Relative Affinity
High-Affinity Ligands Linear arrangement, occupying central core and hydrophobic pockets High

Docking studies are instrumental in identifying the specific amino acid residues that are crucial for anchoring a ligand within a receptor's binding pocket. For piperidine-based ligands targeting the S1R, simulations have identified several key residues that form critical interactions. nih.gov

Potent ligands in this class are strongly anchored through a salt bridge interaction between the protonated piperidine nitrogen atom and the carboxylate group of residue Glu172. nih.gov This primary interaction is often reinforced by an additional hydrogen bond with the same Glu172 residue and another polar interaction with Asp126. nih.gov Furthermore, a π-cation interaction between the ionized nitrogen of the piperidine ring and the aromatic ring of Phe107 has been shown to stabilize the ligand-receptor complex further. nih.gov The network of these polar and hydrophobic interactions is crucial for high-affinity binding. nih.gov

Table 2: Key Amino Acid Interactions for Piperidine Ligands at S1R This is an interactive table. Click on the headers to sort.

Interaction Type Key Amino Acid Residue(s) Role in Binding
Salt Bridge / Ionic Glu172, Asp126 Anchors the ligand's basic nitrogen atom. nih.gov
Hydrogen Bond Glu172 Reinforces the primary ionic interaction. nih.gov
π-Cation Phe107 Stabilizes the complex through non-covalent interaction. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can reveal the stability of a docked pose and the persistence of key interactions. nih.govnih.gov

In studies of piperidine derivatives at the S1R, MD simulations have been used to analyze the stability of the ligand-protein complexes. nih.gov These simulations track the interactions, such as hydrogen bonds, hydrophobic contacts, ionic bonds, and water bridges, that occur throughout the simulation period. nih.gov For instance, analysis of the interactions for a potent S1R agonist revealed a stable network of contacts, confirming the docked pose. nih.gov Conversely, simulations involving the weaker-binding 4-fluorophenyl derivative showed a different and less stable interaction profile, consistent with its lower affinity. nih.gov Such simulations are crucial for validating docking results and understanding the conformational behavior of the ligand in the binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. fiveable.meresearchgate.net

A QSAR model takes the form of a mathematical equation: Activity = f (Molecular Descriptors) + error wikipedia.org

In QSAR modeling, structural features are quantified using numerical values known as molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.netslideshare.net Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity (e.g., binding affinity or inhibitory concentration). fiveable.me Once validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding lead optimization. wikipedia.orgresearchgate.net While specific QSAR studies focusing on 3-(4-Fluorophenoxy)piperidine were not detailed in the available research, this methodology is frequently applied to series of piperidine analogs to understand how modifications to the core structure influence their biological effects. nih.govnih.gov

In Silico Prediction of Pharmacological Properties and Target Identification

In silico methods are increasingly used to predict the pharmacological profiles of compounds and to identify their potential biological targets early in the drug discovery process. researchgate.netjapsonline.com These computational approaches analyze a molecule's structure to forecast its potential biological activities and interactions with various receptors, enzymes, and ion channels. researchgate.net

For a compound like this compound, its structure serves as a valuable building block in the synthesis of molecules targeting the central nervous system. chemimpex.com Computational tools can screen its structure against databases of known biological targets to generate hypotheses about its mechanism of action. researchgate.net For example, the docking and molecular dynamics studies that identified the S1R as a potential target for related piperidine derivatives are a direct application of in silico target identification. nih.gov These predictive studies help to prioritize compounds for further experimental testing and can provide a comprehensive assessment of their potential as therapeutic agents for specific diseases. nih.gov

Research Methodologies and Analytical Techniques

Spectroscopic Characterization (NMR, Mass Spectrometry, FTIR)

Spectroscopic techniques are essential for the unambiguous determination of a molecule's chemical structure and the identification of its functional groups. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique used to determine the carbon-hydrogen framework of a molecule. thermofisher.com For phenoxy-piperidine derivatives, ¹H NMR provides information on the chemical environment of protons, including their number, connectivity, and spatial arrangement. ¹³C NMR is used to identify all magnetically distinct carbon atoms. For instance, in the characterization of a related compound, 1-(3-(4-Fluorophenoxy)propyl)piperidine, specific chemical shifts (δ) in the NMR spectrum correspond to the distinct protons on the aromatic ring, the propyl linker, and the piperidine (B6355638) ring. nih.gov

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. researchgate.net Electrospray ionization (ESI) is a common method used for polar molecules like piperidine derivatives. The ESI-MS data for 1-(3-(4-Fluorophenoxy)propyl)piperidine shows a peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comsemanticscholar.org The spectrum of a compound like 3-(4-Fluorophenoxy)piperidine would be expected to show characteristic absorption bands corresponding to N-H stretching of the secondary amine in the piperidine ring, C-O stretching of the aryl ether, C-F stretching of the fluorophenyl group, and various C-H and C=C vibrations of the aromatic and aliphatic portions. thermofisher.comresearchgate.net

Table 1: Example Spectroscopic Data for a Related Compound: 1-(3-(4-Fluorophenoxy)propyl)piperidine Data sourced from a study on a structurally analogous compound to illustrate typical characterization data.

Technique Observation Interpretation
¹H NMR δ: 7.10 (t), 6.89–6.98 (m), 3.99 (t), 2.89–3.25 (m), 1.98–2.16 (m), 1.62–1.80 (m), 1.50 (br. s.) Signals correspond to protons on the fluorophenyl ring, propyl chain, and piperidine ring. nih.gov
¹³C NMR δ: 165.3, 158.0, 156.2, 155.1, 116.5, 116.3, 66.1, 54.0, 52.6, 24.0, 23.1, 22.0 Signals correspond to distinct carbon atoms in the molecule. nih.gov
LC/MS (ESI) m/z [M + H]⁺ 238.12 Confirms the molecular weight of the protonated molecule. nih.gov

Chromatographic Purity and Impurity Profiling (HPLC)

Ensuring the purity of a chemical compound is critical for accurate biological testing and safety. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity and identifying any impurities that may have arisen during synthesis or degradation. chemass.siijprajournal.com

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). chemass.si When coupled with a UV detector, HPLC can quantify the main compound and any impurities present, often as a percentage of the total peak area. chemass.si Regulatory guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. researchgate.netnih.gov For many piperidine derivatives, purity is determined by HPLC and reported as a percentage. nih.gov

In Vitro Biological Assays

In vitro assays are conducted in a controlled environment outside of a living organism, such as in test tubes or cell cultures, to determine the biological activity of a compound.

These assays measure the affinity of a compound for a specific biological target, such as a receptor. Radioligand binding assays are commonly used, where a compound's ability to displace a known radioactive ligand from the receptor is measured. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Studies on related phenoxyalkylpiperidine structures have shown high affinity for targets like the sigma-1 (σ1) and histamine (B1213489) H3 (H3R) receptors. uniba.itnih.gov For example, certain N-substituted phenoxyethylpiperidines demonstrate nanomolar affinity for the σ1 receptor. uniba.it Similarly, piperidine derivatives have been identified as potent ligands for the histamine H3 receptor. nih.gov

Table 2: Example Receptor Binding Affinities for Structurally Related Piperidine Compounds Data from analogous compounds demonstrating the type of information gained from receptor binding assays.

Compound Class Target Receptor Ki (nM)
N-[(4-methoxyphenoxy)ethyl]piperidines Sigma-1 (σ1) 0.89–1.49 uniba.it
Piperidine-based biphenyl derivative Histamine H3 (hH3R) 6.2 unict.it
Piperidine-based biphenyl derivative Sigma-1 (σ1) 4.41 nih.gov

Cell-based assays provide a more biologically relevant context to evaluate a compound's effect on cellular function. nuvisan.com These assays can determine whether a compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at a specific receptor by measuring downstream cellular responses. For example, a [³⁵S]GTPγS binding assay can be used to assess G-protein-coupled receptor (GPCR) activation or inhibition. nih.gov Other cell-based assays can measure a compound's effect on cell proliferation, which is crucial in cancer research. For instance, certain 4-(piperid-3-yl)amino substituted quinazolines have been shown to selectively inhibit the proliferation of specific tumor cell lines. nih.gov

These assays are designed to determine if a compound can inhibit the activity of a specific enzyme. The potency of inhibition is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. In studies of related piperidine-based structures, compounds have been evaluated for their ability to inhibit enzymes such as Phosphoinositide 3-kinase (PI3Kδ) and Dihydrofolate reductase (DHFR). nih.govnih.gov For example, a piperidylquinazoline derivative identified as compound A8 was found to be a potent PI3Kδ inhibitor with an IC50 value of 0.7 nM. nih.gov

Preclinical In Vivo Studies (Non-Human)

For example, a nonimidazole piperidine derivative, BF2.649, which acts as a histamine H3 receptor inverse agonist, has undergone extensive preclinical evaluation. nih.govresearchgate.net In these studies, the compound was administered to mice, where it increased the levels of tele-methylhistamine in the brain, an indicator of enhanced histaminergic neuron activity. nih.gov In cats, the same compound was shown to increase wakefulness. nih.gov Such studies provide essential information on the potential therapeutic effects of a compound before any consideration for human trials.

Pharmacodynamic Assessments

Pharmacodynamic assessments are essential for understanding the biochemical and physiological effects of a compound on the body. For derivatives of this compound, these studies often involve evaluating their binding affinity to specific biological targets. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which share the phenoxymethylpiperidine core structure, were assessed for their affinity to the dopamine (B1211576) D4 receptor (D4R). The binding affinity is typically determined through competitive inhibition assays using a radiolabeled ligand, such as [3H]N-methylspiperone, in cell membranes expressing the target receptor. The potency of the compounds is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. In one study, the 4-fluorophenoxy derivative within this series demonstrated a high affinity with a Ki value of 1.0 nM. d-nb.info

The structure-activity relationship (SAR) is a key aspect of pharmacodynamic assessments. For example, in the study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, modifications to the phenoxy group significantly impacted D4R binding. The 3,4-difluorophenoxy analog was found to be the most potent in one series with a Ki of 5.5 nM, while the removal of the fluoro group altogether resulted in a decrease in binding affinity (Ki = 27 nM). d-nb.infochemrxiv.org These assessments help in optimizing the chemical structure to enhance the desired pharmacological activity.

Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

Compound Substitution on Phenoxy Ring Ki (nM)
9s 4-fluoro 1.0
9t 3-fluoro 3.0
9v 4-cyano 8.9
9w 3,4-difluoro 10.8
8b 3,4-difluoro 5.5
8c 3-methyl 13
8d 4-chloro 53
8e Unsubstituted 27

This table presents the binding affinities (Ki) of various substituted phenoxymethylpiperidine analogs for the dopamine D4 receptor, as determined by competitive inhibition assays. d-nb.infochemrxiv.org

Target Engagement Studies

Target engagement studies aim to confirm that a compound interacts with its intended biological target in a cellular or in vivo environment. For compounds related to this compound, this can involve measuring the occupancy of the target receptor at varying drug concentrations. Positron Emission Tomography (PET) is a powerful, non-invasive technique used for in vivo target engagement studies. frontiersin.org By using a radiolabeled version of a ligand, researchers can visualize and quantify the binding to a specific target in the living brain. frontiersin.org

For instance, [18F]FPS, a radioligand with a cyanophenoxymethylpiperidine structure, was developed for PET imaging of sigma-1 (σ1) receptors. nih.govresearchgate.net Target engagement studies with [18F]FPS in primates involved "blocking studies," where a non-radiolabeled drug is administered to compete with the radiotracer for binding to the target receptor. A significant reduction in the PET signal after the administration of the blocking agent indicates specific binding of the radiotracer to the target. researchgate.net These studies are crucial for validating new therapeutic agents that act on a specific target and for determining the relationship between drug dosage and target occupancy. frontiersin.org

Disease Model Efficacy Evaluations (e.g., Antitubercular, Anticonvulsant)

The therapeutic potential of this compound and its analogs is evaluated in various disease models. These evaluations are critical for translating in vitro findings into potential clinical applications.

Antitubercular Activity

The efficacy of piperidine-containing compounds against Mycobacterium tuberculosis is a subject of ongoing research. In one study, piperidinol analogs were evaluated for their antimycobacterial activity. nih.govnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, is a standard measure of in vitro efficacy. Several piperidinol compounds exhibited potent activity against M. tuberculosis with MIC values ranging from 2.3 to 16.9 µM. nih.gov

Further studies have explored the activity of related compounds against intracellularly located tubercle bacilli, which is a more clinically relevant model as M. tuberculosis can survive and replicate within host macrophages. frontiersin.org For example, certain 2,4-disubstituted pyridine (B92270) derivatives showed significant bactericidal activity against M. tuberculosis within human macrophages. frontiersin.org

Table 2: Antitubercular Activity of Piperidinol Analogs

Compound MIC against M. tuberculosis (µM)
Analog 1 2.3
Analog 2 4.5
Analog 3 8.7
Analog 4 16.9

This table shows the minimum inhibitory concentrations (MIC) of four piperidinol analogs against Mycobacterium tuberculosis. nih.gov

Anticonvulsant Activity

Piperidine derivatives have also been investigated for their anticonvulsant properties. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test are two standard animal models used to assess anticonvulsant efficacy. In the MES test, an electrical stimulus is applied to induce seizures, and the ability of a compound to prevent the tonic hindlimb extension phase is measured. The scPTZ test induces seizures chemically, and the compound's ability to prevent or delay the onset of clonic seizures is evaluated.

A series of novel 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione derivatives, which contain a fluorophenyl moiety, were evaluated for their anticonvulsant activity. mdpi.com The most active compound in this series demonstrated significant protection in both the MES and 6 Hz seizure tests, with ED50 values more favorable than the reference drug, valproic acid. mdpi.com

Table 3: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative (Compound 6)

Seizure Model ED50 (mg/kg) - Compound 6 ED50 (mg/kg) - Valproic Acid
MES Test 68.30 252.74
6 Hz Test (32 mA) 28.20 130.64

This table compares the median effective dose (ED50) of a novel pyrrolidine-2,5-dione derivative with the reference drug valproic acid in two different seizure models. mdpi.com

Positron Emission Tomography (PET) Imaging Studies

PET is a non-invasive molecular imaging technique that allows for the visualization and quantification of physiological processes in vivo. frontiersin.org In the context of drug development, PET imaging with specific radiotracers can be used to study the distribution of a drug in the body, its binding to target receptors, and its effect on biochemical pathways. frontiersin.org

Several piperidine-based compounds have been radiolabeled with positron-emitting isotopes, such as fluorine-18 (18F), to be used as PET tracers. nih.gov For instance, [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]FPS) was developed as a PET radioligand for imaging sigma-1 (σ1) receptors in the brain. nih.govresearchgate.net Studies in primates with [18F]FPS have been conducted to validate its effectiveness as a PET tracer for these receptors. researchgate.net These studies typically involve injecting the radiotracer and acquiring dynamic images of the brain over time to determine the regional uptake and clearance of the tracer. The specificity of the tracer's binding is confirmed through blocking studies, as mentioned earlier. researchgate.net

The development of such PET tracers is crucial for understanding the role of their target receptors in various neurological and psychiatric disorders and for facilitating the development of new drugs targeting these receptors. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Areas

The primary therapeutic focus for derivatives of 3-(phenoxymethyl)piperidine has been on their activity as dopamine (B1211576) D4 receptor antagonists. nih.gov This line of research is particularly promising for addressing neurological disorders.

Detailed Research Findings:

Recent studies have centered on the development of selective D4 antagonists to manage L-DOPA-induced dyskinesia (LID), a significant complication in patients undergoing long-term treatment for Parkinson's disease. Preclinical evidence supports that selective D4 antagonists can alleviate LID without compromising the anti-parkinsonian benefits of L-DOPA. nih.gov The constrained distribution of D4 receptors in the brain suggests a more favorable side-effect profile compared to less selective dopamine receptor antagonists. nih.gov

Structure-activity relationship (SAR) studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have identified key molecular features that enhance potency and selectivity for the D4 receptor. For instance, modifications to the phenoxy ring and the southern portion of the molecule have yielded compounds with single-digit nanomolar binding affinity. nih.gov The table below summarizes the binding affinity (Ki) of selected derivatives, illustrating the impact of different substitutions.

Compound IDSubstitution on Phenoxy RingOther MoietyBinding Affinity (Ki) in nM
8b 3,4-Difluoro3-Fluoro-4-methoxybenzyl5.5
8c 3-Methyl3-Fluoro-4-methoxybenzyl13
9j 4-CyanoImidazo[1,5-a]pyrimidine1.7
9k 3,4-DifluoroImidazo[1,5-a]pyrimidine2.7
9s 4-Fluoro5-N-methylindazole1.0
9t 3-Fluoro5-N-methylindazole3.0
9cc 3,4-Difluoro6-chloro-2-imidazo[1,2-b]pyridazine2.6
9dd 3-Fluoro6-chloro-2-imidazo[1,2-b]pyridazine5.5

Data sourced from research on novel dopamine D4 receptor antagonists. nih.gov

Future exploration will likely extend to other central nervous system (CNS) disorders where dopamine modulation is relevant, leveraging the high selectivity of these compounds to minimize off-target effects.

Development of Advanced Derivatization Strategies

The synthesis of highly functionalized piperidine (B6355638) derivatives is crucial for exploring their full therapeutic potential. researchgate.net Modern organic chemistry offers a plethora of advanced strategies to create diverse libraries of 3-(4-fluorophenoxy)piperidine analogs for screening. nih.gov

Key synthetic approaches include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex piperidine structures in a single step from three or more starting materials, offering an efficient route to a diverse range of derivatives. researchgate.net

Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) precursors using catalysts like rhodium and palladium is a common method for synthesizing piperidine rings. nih.gov This has been successfully applied to create fluorinated piperidines. mdpi.com

Cyclization Cascades: Intramolecular reactions, such as hydroamination/cyclization of alkynes and radical cyclizations, provide pathways to construct the piperidine core with high stereoselectivity. nih.gov

Dearomative Functionalization: This strategy involves the stepwise functionalization of the pyridine ring to produce highly decorated piperidine derivatives, offering precise control over the placement of various functional groups. researchgate.net

Furthermore, piperidine derivatives themselves can be used as advanced derivatization agents. For example, N-(4-aminophenyl)piperidine has been employed as a tag to enhance the detection and separation of organic acids in complex mixtures using supercritical fluid chromatography-mass spectrometry. rowan.eduresearchgate.net This highlights the utility of the piperidine scaffold in developing novel analytical methods.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can significantly accelerate the identification and optimization of novel drug candidates based on the this compound scaffold.

Applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity of novel, unsynthesized analogs of this compound. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening: AI can rapidly screen vast virtual libraries of chemical compounds to identify those that are likely to bind to a specific biological target, such as the dopamine D4 receptor. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles, using the this compound core as a starting point. youtube.com

Pharmacokinetic and Toxicity Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. researchgate.net

By integrating these computational approaches, researchers can navigate the vast chemical space of piperidine derivatives more efficiently, reducing the time and cost associated with bringing a new drug to market. chemrxiv.org

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, and investigating the synergistic effects of this compound derivatives with existing drugs could unlock new treatment paradigms.

Given the established role of these compounds as dopamine D4 receptor modulators, a key area of investigation is their combination with other agents used to treat Parkinson's disease. For instance, combining a selective D4 antagonist with dopamine receptor agonists or tyrosine hydroxylase inhibitors could offer a multi-pronged approach to managing symptoms and potentially slowing disease progression. mdpi.com Research into allosteric modulators of dopamine receptors also suggests that combining different types of modulators could enhance therapeutic outcomes. nih.gov

Furthermore, studies on other piperidine-containing natural products, such as piperine, have demonstrated their ability to enhance the bioavailability and efficacy of various drugs when used in combination. nih.gov This bioenhancing property, if present in this compound derivatives, could be exploited to improve the performance of co-administered therapeutic agents. Future studies could explore combinations with antipsychotics, antidepressants, or other CNS-active drugs to either enhance efficacy or reduce the required dosage, thereby minimizing side effects. psychiatrictimes.com

Application in Agrochemical Formulations

The piperidine ring is a common structural motif in various agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cnycdehongchem.comijnrd.org This is due to the scaffold's versatility and its ability to interact with a wide range of biological targets in pests and weeds. ccspublishing.org.cn

The this compound structure contains two key components relevant to agrochemicals:

The Piperidine Moiety: This heterocyclic amine is present in numerous pesticides and can disrupt the nervous systems of insects or inhibit the growth of fungi. ccspublishing.org.cnycdehongchem.com

The Phenoxy Group: Phenoxy compounds, such as 2,4-D and MCPA, are a well-established class of selective herbicides that mimic plant growth hormones, leading to uncontrolled growth and death in broad-leaf weeds. wikipedia.orgresearchgate.netcambridge.orgchemcess.com

The combination of these two moieties in a single molecule suggests a potential for this compound and its derivatives to be explored for novel agrochemical applications. Future research could involve screening these compounds for activity against a range of plant pathogens, insect pests, and weed species. Derivatization strategies could be employed to optimize their potency, selectivity, and environmental stability for use in agricultural formulations. ccspublishing.org.cn

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-fluorophenoxy)piperidine?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation using substituted benzaldehydes (e.g., 4-fluorophenoxy benzaldehyde) and isopropyl cyanoacetate, catalyzed by piperidine in refluxing organic solvents. This method yields high-purity intermediates, which are subsequently reduced and functionalized . Alternatively, alkylation of piperidine derivatives with mesylates (e.g., 3-(4-fluorophenoxy)propyl methane sulfonate) in the presence of K₂CO₃ and KI in dimethyl ether (DME) is effective .

Q. How is this compound purified after synthesis?

  • Methodological Answer : Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1 v/v) to isolate the target compound. Final recrystallization from ethanol or methanol ensures ≥99% purity, as validated by HPLC .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substituent positions on the piperidine ring and fluorophenoxy group (e.g., δ 6.84–7.26 ppm for aromatic protons) .
  • Mass spectrometry (MS) : For molecular ion peak validation (e.g., m/z 347.2 for C₂₀H₂₃ClFNO) .
  • X-ray crystallography : Resolves stereochemistry in enantiomeric forms .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

  • Methodological Answer : Enantiomers exhibit distinct receptor binding profiles. For example, (-)-trans isomers show higher affinity for 5-HT receptors than (+)-cis forms due to spatial alignment with hydrophobic binding pockets. Resolution via chiral HPLC or enzymatic kinetic resolution is critical for activity studies .

Q. What strategies optimize this compound derivatives for multi-receptor targeting (e.g., dopamine D2 and serotonin 5-HT2A)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) on the piperidine ring enhances D2 receptor affinity, while elongating the alkyl chain improves 5-HT2A selectivity .
  • Molecular docking : Computational models guide substitutions by predicting binding energies with receptor subtypes .

Q. How can data contradictions in neuroprotective efficacy across studies be resolved?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines vs. in vivo models) or dose-response thresholds . Standardizing protocols (e.g., uniform MTT assay for cytotoxicity) and meta-analyses of IC₅₀ values across studies are recommended .

Q. What are the mechanistic insights into this compound’s anticonvulsant effects?

  • Methodological Answer : The compound modulates histamine H3 receptors (H3R) in the CNS, reducing seizure duration in maximal electroshock (MES) models. In vivo screening involves administering derivatives (10–50 mg/kg, i.p.) 30–45 minutes before inducing seizures with pentylenetetrazole (PTZ) .

Q. How are enantiomer-specific synthetic pathways designed for this compound?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases (e.g., Candida antarctica) achieves >90% enantiomeric excess (ee). Stereochemical outcomes are validated via optical rotation and circular dichroism (CD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.